4-Bromo-N,N-dimethyl-3-(trifluoromethyl)benzenesulfonamide
Overview
Description
“4-Bromo-N,N-dimethyl-3-(trifluoromethyl)benzenesulfonamide” is a chemical compound with the molecular formula C7H5BrF3NO2S . It has a molecular weight of 304.08 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “4-Bromo-N,N-dimethyl-3-(trifluoromethyl)benzenesulfonamide” can be represented by the SMILES string NS(=O)(=O)c1ccc(Br)c(c1)C(F)(F)F
. This indicates that the molecule contains a sulfonamide group attached to a benzene ring, which is further substituted with bromo and trifluoromethyl groups .
Physical And Chemical Properties Analysis
“4-Bromo-N,N-dimethyl-3-(trifluoromethyl)benzenesulfonamide” is a solid substance . It has a molecular weight of 304.08 . Unfortunately, other physical and chemical properties like boiling point, melting point, and density were not found in the sources I accessed.
Scientific Research Applications
Applications in Photodynamic Therapy
- Photodynamic Therapy (PDT) for Cancer Treatment : A study explored the use of zinc phthalocyanine substituted with benzenesulfonamide derivatives for photodynamic therapy, emphasizing its high singlet oxygen quantum yield and good fluorescence properties. This makes it a potential candidate for Type II photosensitizers in cancer treatment using PDT (Pişkin, Canpolat, & Öztürk, 2020).
Photophysical and Photochemical Properties
- Investigation of Zinc(II) Phthalocyanine : The photophysical and photochemical properties of zinc(II) phthalocyanine with new benzenesulfonamide derivative substituents were studied. This research is significant for its potential applications in photocatalytic processes (Öncül, Öztürk, & Pişkin, 2021).
- Potential in Photodynamic Therapy : Another study focusing on the spectroscopic, aggregation, and photophysical properties of zinc(II) phthalocyanine substituted with benzenesulfonamide units revealed its potential as a photosensitizer in photodynamic therapy, particularly in cancer treatment due to its favorable properties (Öncül, Öztürk, & Pişkin, 2022).
Chemical Synthesis and Characterization
- Synthesis and Spectral Studies : Research on the synthesis and characterization of (E)-4-((4-Bromobenzylidene) Amino)-N-(Pyrimidin-2-yl) Benzenesulfonamide from 4-Bromobenzaldehyde and Sulfadiazine, including spectral (FTIR, UV–Vis) and computational studies, was conducted, highlighting its potential for various applications (Sowrirajan, Elangovan, Ajithkumar, & Manoj, 2022).
Applications in Organic Synthesis
- Bromoamidation of Unactivated Olefins : A study demonstrated an efficient, catalyst-free, and metal-free bromoamidation method for unactivated olefins using 4-(Trifluoromethyl)benzenesulfonamide, highlighting its utility in organic synthesis (Yu, Chen, Cheng, & Yeung, 2015).
properties
IUPAC Name |
4-bromo-N,N-dimethyl-3-(trifluoromethyl)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF3NO2S/c1-14(2)17(15,16)6-3-4-8(10)7(5-6)9(11,12)13/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHBPKKHFQCUHQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF3NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50674497 | |
Record name | 4-Bromo-N,N-dimethyl-3-(trifluoromethyl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50674497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-N,N-dimethyl-3-(trifluoromethyl)benzenesulfonamide | |
CAS RN |
939989-87-4 | |
Record name | Benzenesulfonamide, 4-bromo-N,N-dimethyl-3-(trifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=939989-87-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-N,N-dimethyl-3-(trifluoromethyl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50674497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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